![molecular formula C12H10N2 B062090 2-Methyl-1H-cyclopenta[b]quinoxaline CAS No. 160409-72-3](/img/structure/B62090.png)
2-Methyl-1H-cyclopenta[b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1H-cyclopenta[b]quinoxaline (MCQ) is a heterocyclic compound that belongs to the quinoxaline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. MCQ has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
2-Methyl-1H-cyclopenta[b]quinoxaline acts as a non-competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 2-Methyl-1H-cyclopenta[b]quinoxaline can modulate the excitatory neurotransmission and reduce the excessive release of glutamate, which is associated with various neurological and psychiatric disorders.
Biochemische Und Physiologische Effekte
2-Methyl-1H-cyclopenta[b]quinoxaline has been shown to exhibit various biochemical and physiological effects in animal models. It can reduce the infarct volume and improve the neurological function in rats with cerebral ischemia. 2-Methyl-1H-cyclopenta[b]quinoxaline can also attenuate the neuronal apoptosis and oxidative stress in rats with traumatic brain injury. Moreover, 2-Methyl-1H-cyclopenta[b]quinoxaline can decrease the immobility time and increase the swimming time in the forced swim test, which is a behavioral test for depression.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1H-cyclopenta[b]quinoxaline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-Methyl-1H-cyclopenta[b]quinoxaline can also be easily administered to animals through various routes, such as intraperitoneal injection and oral gavage. However, 2-Methyl-1H-cyclopenta[b]quinoxaline has some limitations for lab experiments. It has a relatively low solubility in water, which may limit its bioavailability and efficacy. 2-Methyl-1H-cyclopenta[b]quinoxaline can also exhibit some off-target effects, such as the inhibition of the dopamine transporter.
Zukünftige Richtungen
2-Methyl-1H-cyclopenta[b]quinoxaline has several potential future directions for scientific research. One possible direction is to investigate the molecular mechanisms underlying the neuroprotective effects of 2-Methyl-1H-cyclopenta[b]quinoxaline in various neurological disorders. Another direction is to develop more potent and selective NMDA receptor antagonists based on the structure of 2-Methyl-1H-cyclopenta[b]quinoxaline. Moreover, 2-Methyl-1H-cyclopenta[b]quinoxaline can be further studied for its potential use in combination therapy with other drugs for the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 2-Methyl-1H-cyclopenta[b]quinoxaline involves the condensation of 2-methylcyclopentanone with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction proceeds through a cyclization process, leading to the formation of 2-Methyl-1H-cyclopenta[b]quinoxaline.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1H-cyclopenta[b]quinoxaline has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and spinal cord injury. 2-Methyl-1H-cyclopenta[b]quinoxaline has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.
Eigenschaften
CAS-Nummer |
160409-72-3 |
|---|---|
Produktname |
2-Methyl-1H-cyclopenta[b]quinoxaline |
Molekularformel |
C12H10N2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-methyl-1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C12H10N2/c1-8-6-11-12(7-8)14-10-5-3-2-4-9(10)13-11/h2-6H,7H2,1H3 |
InChI-Schlüssel |
CSGBEOXYGSTDRS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC3=CC=CC=C3N=C2C1 |
Kanonische SMILES |
CC1=CC2=NC3=CC=CC=C3N=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



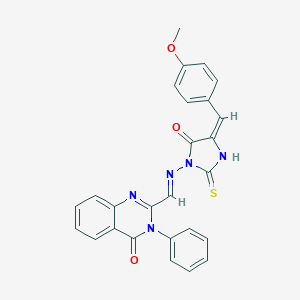
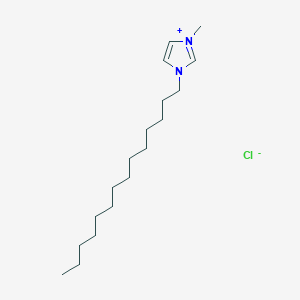
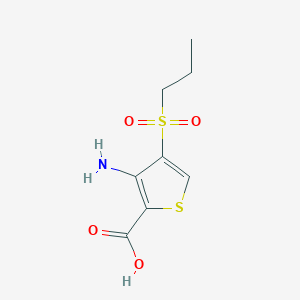
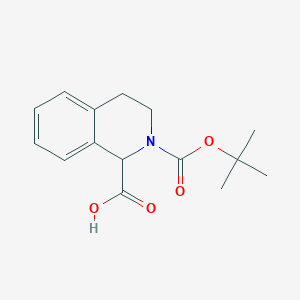
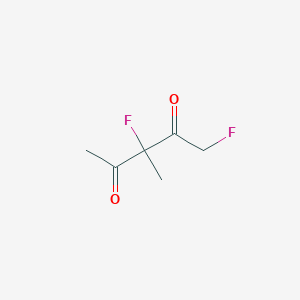
![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B62023.png)
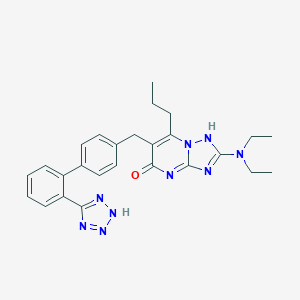
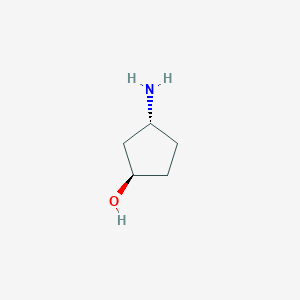
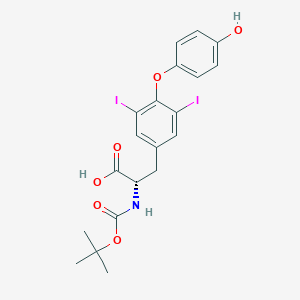
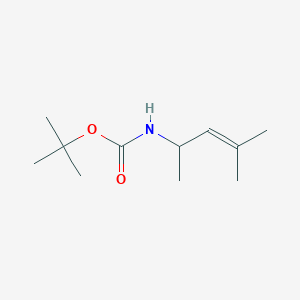
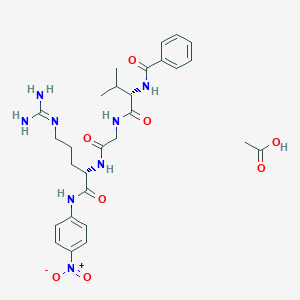
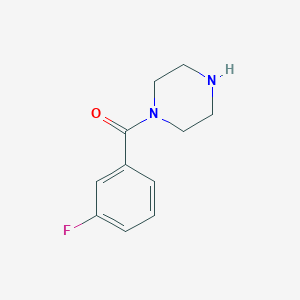
![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)
![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)